2-(2-fluoroethoxy)ethane-1-sulfonyl chloride
Description
Properties
CAS No. |
2624141-93-9 |
|---|---|
Molecular Formula |
C4H8ClFO3S |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C4H8ClFO3S/c5-10(7,8)4-3-9-2-1-6/h1-4H2 |
InChI Key |
ZZUPYGDKJXDBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OCCS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Challenges in Direct Substitution
Attempts to introduce the 2-fluoroethoxy group directly onto 2-chloroethanesulfonyl chloride via nucleophilic substitution face inherent limitations. The sulfonyl chloride group’s electron-withdrawing nature deactivates the adjacent carbon, hindering displacement reactions. Patent US5136043A highlights similar challenges in aromatic systems, where electron-deficient benzenes require harsh conditions for sulfonation.
Alternative Approaches Using Protected Intermediates
To circumvent this, researchers have explored protecting the sulfonyl chloride as a thioether before functionalization. For example, reacting 2-chloroethanesulfonyl chloride with octadecylamine forms a sulfonamide, which undergoes Michael addition with methylamine to install the desired substituents. While viable, this multi-step process complicates scalability compared to thiol oxidation.
Grignard Reagent-Based Synthesis
Formation of Thioether Intermediates
A Grignard reagent derived from 2-fluoroethoxyethyl bromide reacts with elemental sulfur to generate a thiolate, which is alkylated with 1,2-dibromoethane to form 2-(2-fluoroethoxy)ethyl thioether. This method, inspired by the Grignard reactions in patent CN112939818A, faces challenges in controlling regioselectivity and requires stringent anhydrous conditions.
Oxidation and Chlorination
The thioether is oxidized to the sulfonyl chloride using chlorine gas under acidic conditions, as described in Section 1.3. Yields here are highly dependent on the purity of the thioether intermediate, with impurities leading to over-chlorination or side reactions.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thiol Oxidation | 4 | 92 | High | Moderate |
| Nucleophilic Substitution | 5 | 75 | Low | High |
| Grignard-Based | 5 | 80 | Moderate | Low |
The thiol oxidation route outperforms alternatives in yield and scalability, though it requires careful handling of chlorine gas. Nucleophilic substitution methods, while avoiding gaseous reagents, suffer from lower yields due to competing elimination reactions.
Experimental Considerations and Optimization
Role of Catalysts and Solvents
The addition of sulfamic acid, as demonstrated in patent US5136043A, improves reaction efficiency by scavenging excess hydrochloric acid during chlorination. Polar aprotic solvents like DMF enhance nucleophilicity in substitution steps, while acetic acid facilitates protonation during oxidation.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide derivative .
Scientific Research Applications
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride and its analogs:
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups (e.g., Fluorine) : The 2,2-difluoroethoxy group in this compound increases electrophilicity at the sulfonyl chloride moiety, enhancing reactivity toward nucleophiles like amines and alcohols. This contrasts with the methoxyethoxy analog, where electron-donating methoxy groups reduce electrophilicity, requiring harsher reaction conditions .
- Steric Effects : Bulky substituents (e.g., cyclohexyloxyethoxy ) hinder access to the sulfonyl chloride group, reducing reaction rates but improving selectivity in crowded molecular environments .
- Aromatic vs. Aliphatic Substituents : The 2-chlorophenyl group introduces aromaticity, enabling interactions with aromatic systems in target molecules. This is absent in aliphatic analogs like 2-chloroethanesulfonyl chloride, which prioritize simplicity and broad reactivity .
Biological Activity
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride, with the CAS number 2624141-93-9, is a sulfonyl chloride derivative that has garnered interest in various fields of biological research. This compound is characterized by its unique functional groups, which may influence its biological activity, including antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C4H8ClFNO2S
- Molecular Weight : 195.63 g/mol
- Structure : The compound features a sulfonyl chloride group attached to an ethane backbone, with a fluoroethoxy substituent that may enhance its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonyl chlorides, including this compound. These compounds have shown activity against various bacterial strains, including both gram-positive and gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Mycobacterium tuberculosis | Significant |
In a comparative study, the compound demonstrated comparable efficacy to established antibiotics against S. aureus and exhibited lower cytotoxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic use .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonyl chloride moiety may interact with nucleophilic sites on bacterial proteins or enzymes, leading to inhibition of vital biological processes such as cell wall synthesis or protein function.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on primary human macrophages revealed that the compound exhibited minimal toxicity at therapeutic concentrations, underscoring its potential for development as a safe antimicrobial agent .
Structure-Activity Relationship (SAR)
The presence of the fluoroethyl group is believed to enhance lipophilicity and cellular uptake, contributing to the compound's biological activity. SAR studies indicate that modifications to the ethoxy group can significantly alter the compound’s effectiveness and selectivity against various pathogens.
Q & A
Synthetic Routes and Optimization
Question: What are the common synthetic routes for 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields? Answer: The synthesis typically involves functionalizing an ethane backbone with fluorinated ether and sulfonyl chloride groups. A representative method includes:
Etherification: Reacting 2-fluoroethanol with ethylene oxide under basic conditions to form 2-(2-fluoroethoxy)ethanol.
Sulfonation: Treating the ether intermediate with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group.
Optimization Strategies:
- Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to stabilize intermediates.
- Base Addition: Triethylamine (TEA) is used to scavenge HCl, improving yield and selectivity .
| Reaction Step | Key Conditions | Yield (%) |
|---|---|---|
| Etherification | NaH, THF, 0°C → RT | 85–90 |
| Sulfonation | ClSO₃H, DCM, 0°C, 2 hours | 70–75 |
Characterization Methods
Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity? Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (LC-MS): Molecular ion peaks at m/z 208.61 ([M+H]⁺) align with the molecular formula C₄H₇ClF₂O₃S .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98%) .
Reactivity with Nucleophiles
Question: How does the sulfonyl chloride group in this compound influence its reactivity with nucleophiles such as amines or alcohols? Answer: The sulfonyl chloride group acts as a strong electrophile, enabling nucleophilic substitution (Sₙ2) or sulfonamide/sulfonate ester formation. Key factors include:
- Steric Effects: The fluorinated ether chain introduces moderate steric hindrance, slowing reactions with bulky nucleophiles .
- Electronic Effects: Electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl chloride, accelerating reactions with amines (e.g., forming sulfonamides) .
Example Protocol for Sulfonamide Formation:
Dissolve this compound (1 eq) in THF.
Add primary amine (1.2 eq) and TEA (1.5 eq) at 0°C.
Stir at RT for 4 hours. Yield: 75–80% .
Reaction Mechanisms and Kinetics
Question: What is the detailed mechanism for sulfonamide formation using this compound, and how do electronic effects of substituents affect reaction kinetics? Answer: The mechanism involves two steps:
Nucleophilic Attack: The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride group.
Leaving Group Departure: Chloride ion (Cl⁻) is expelled, forming a sulfonamide.
Kinetic Influences:
- Fluorine Substituents: Electron-withdrawing fluorine atoms stabilize the transition state, reducing activation energy and accelerating the reaction .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
Resolving Data Contradictions
Question: How should researchers resolve discrepancies in reported reaction yields or selectivity when using this compound under varying conditions? Answer:
- Systematic Variability Testing: Compare results across solvents (THF vs. DCM), bases (TEA vs. pyridine), and temperatures (0°C vs. RT) .
- Analytical Validation: Use quantitative ¹⁹F NMR to track fluorine-containing byproducts, which may explain yield inconsistencies .
- Computational Modeling: Density Functional Theory (DFT) calculations can predict steric/electronic effects influencing selectivity .
Computational Predictions
Question: What computational methods are recommended to predict the reactivity and stability of this compound derivatives? Answer:
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Molecular Dynamics (MD): Assess conformational stability of sulfonamide products in aqueous environments .
- DFT Calculations: Optimize geometries and calculate Fukui indices to identify reactive sites .
Biological Interaction Studies
Question: What strategies are employed to study the interactions of this compound with biological macromolecules, and what challenges exist in interpreting these results? Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with proteins (e.g., serum albumin) .
- Enzyme Inhibition Assays: Test sulfonamide derivatives against carbonic anhydrase or proteases .
- Challenges: Hydrolytic instability of the sulfonyl chloride group may necessitate pro-drug strategies .
Tables for Key Data
Table 1: Stability of this compound under storage conditions
| Temperature (°C) | Solvent | Degradation Rate (%/month) |
|---|---|---|
| 4 | Dry DCM | <1% |
| 25 | Neat | 5–7% |
Table 2: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Sulfonamide A | Carbonic Anhydrase | 0.12 |
| Sulfonate Ester B | Tyrosinase | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
